molecular formula C11H8BrF3O3 B13223712 7-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

7-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13223712
M. Wt: 325.08 g/mol
InChI Key: DTZCMAYCOKDKQQ-UHFFFAOYSA-N
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Description

7-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, a trifluoromethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can be achieved through a multi-step synthetic routeThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, quinones, and reduced forms of the original compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-(trifluoromethyl)-1-benzopyran-3-carboxylic acid: Similar structure but lacks the dihydro functionality.

    2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Similar structure but lacks the bromine atom.

    7-Bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

Uniqueness

The presence of both the bromine atom and the trifluoromethyl group in 7-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H8BrF3O3

Molecular Weight

325.08 g/mol

IUPAC Name

7-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H8BrF3O3/c12-6-2-1-5-3-7(10(16)17)9(11(13,14)15)18-8(5)4-6/h1-2,4,7,9H,3H2,(H,16,17)

InChI Key

DTZCMAYCOKDKQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=C1C=CC(=C2)Br)C(F)(F)F)C(=O)O

Origin of Product

United States

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